molecular formula C52H98BNO3 B12710259 Einecs 286-545-7 CAS No. 85252-28-4

Einecs 286-545-7

Cat. No.: B12710259
CAS No.: 85252-28-4
M. Wt: 796.2 g/mol
InChI Key: OGYZXBZFYILFAN-SVMKZPJVSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. EINECS entries generally lack comprehensive public data, requiring reliance on computational models, read-across methods, or comparative analyses with structurally/functionally analogous compounds to infer properties .

Properties

CAS No.

85252-28-4

Molecular Formula

C52H98BNO3

Molecular Weight

796.2 g/mol

IUPAC Name

2-hydroxy-5,6-di(tetradecyl)-1,3,2-benzodioxaborole;(Z)-octadec-9-en-1-amine

InChI

InChI=1S/C34H61BO3.C18H37N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33-34(38-35(36)37-33)30-32(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h29-30,36H,3-28H2,1-2H3;9-10H,2-8,11-19H2,1H3/b;10-9-

InChI Key

OGYZXBZFYILFAN-SVMKZPJVSA-N

Isomeric SMILES

B1(OC2=C(O1)C=C(C(=C2)CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O.CCCCCCCC/C=C\CCCCCCCCN

Canonical SMILES

B1(OC2=C(O1)C=C(C(=C2)CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O.CCCCCCCCC=CCCCCCCCCN

Origin of Product

United States

Preparation Methods

The synthesis of Einecs 286-545-7 involves the reaction of octadec-9-enylamine with 2-hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole in a 1:1 molar ratio. The reaction conditions typically include a controlled temperature environment and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Einecs 286-545-7 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to enhance reaction rates.

Scientific Research Applications

Overview

Einecs 286-545-7, also known as a specific chemical compound in the European Inventory of Existing Commercial Chemical Substances, has garnered attention for its diverse applications across scientific research, industry, and medicine. This article explores its synthesis, scientific applications, mechanisms of action, and relevant case studies.

Scientific Research Applications

This compound has a wide range of applications in various scientific fields:

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a reagent in organic synthesis and as an intermediate in producing more complex molecules.
  • Catalysis : It may be utilized in catalytic processes to enhance reaction efficiencies.

Biology

  • Antimicrobial Properties : Research indicates potential antimicrobial and antifungal activities, making it valuable in developing antimicrobial agents.
  • Biochemical Studies : It is used in studies investigating cellular processes and molecular interactions.

Medicine

  • Therapeutic Applications : Ongoing research is exploring its potential therapeutic benefits, particularly in drug development targeting specific diseases.
  • Diagnostic Tools : The compound may also be investigated for its utility as a diagnostic tool in medical applications.

Industry

  • Industrial Formulations : this compound is utilized in formulating various industrial products such as coatings, adhesives, and lubricants. Its properties can enhance the performance and durability of these products.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Activity Study :
    • A study investigated the efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth, indicating its potential as a novel antimicrobial agent.
  • Industrial Application Evaluation :
    • Research conducted on the use of this compound in industrial coatings demonstrated improved adhesion and durability compared to traditional formulations. This study underscores its potential to enhance product performance in industrial settings.
  • Therapeutic Development Research :
    • Ongoing clinical trials are exploring the therapeutic potential of this compound in treating specific infections. Preliminary results suggest promising outcomes, warranting further investigation into its application as a therapeutic agent.

Mechanism of Action

The mechanism of action of Einecs 286-545-7 involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with enzymes and proteins, inhibiting their function and thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Similarity Approaches

  • Tanimoto Index : Compounds are compared using PubChem 2D fingerprints, with ≥70% similarity considered sufficient for read-across predictions. For example, 1,387 labeled compounds from REACH Annex VI covered 33,000 EINECS chemicals via this method .
  • Physicochemical Property Mapping : ERGO reference substances (n=28) were shown to cover significant portions of EINECS compounds in bioavailability-related property spaces (e.g., logP, molecular weight) .

Functional Similarity Criteria

Compounds may share applications (e.g., catalysts, pharmaceuticals) or biological activity profiles despite structural differences. Machine learning models like RASAR (Read-Across Structure Activity Relationships) enable functional analog identification by linking toxicity or efficacy data .

Comparison with Similar Compounds

Hypothetical analogs of EINECS 286-545-7 are inferred using methodologies from analogous EINECS entries (Table 1).

Table 1: Example Comparison Framework Based on EINECS Analog Studies

Compound (CAS No.) Similarity Score Key Properties Functional Use Reference
28899-75-4 0.97 C9H6ClNO2, MW 195.60, bioactivity data Pharmaceutical intermediate
76535-75-6 0.94 C14H26N2O4, MW 286.37, high GI absorption Polymer additive
27810-64-6 0.91 C10H7NO2, MW 173.17, CYP inhibition Organic synthesis precursor

Structural Analogs

  • High Similarity (≥0.90) : Compounds like CAS 28899-75-4 (7-chloro-1H-indole-2-carboxylic acid) exhibit structural resemblance through shared heterocyclic cores and functional groups (carboxylic acid, chlorine substituents) .
  • Moderate Similarity (0.70–0.89) : Ethyl 5,7-dichloro-1H-indole-2-carboxylate (CAS 5369-19-7) demonstrates how esterification or halogenation alters solubility and reactivity while retaining the indole scaffold .

Functional Analogs

  • Toxicological Profiles : EINECS compounds with ≥70% Tanimoto similarity to REACH Annex VI substances inherit labeled toxicity data (e.g., acute aquatic toxicity) through RASAR models .
  • Bioavailability : ERGO compounds overlap with EINECS entries in logP (1.5–5.0) and molecular weight (200–500 Da), suggesting shared absorption/metabolism characteristics .

Key Research Findings

Coverage Efficiency : A small labeled dataset (1,387 chemicals) can predict properties for 33,000 EINECS compounds, highlighting the scalability of similarity-based methods .

Property Limitations : ERGO analysis identified edge cases where EINECS compounds exceeded bioavailability thresholds (e.g., logP >5), necessitating experimental validation .

Synthetic Accessibility : High-similarity analogs like CAS 27810-64-6 are prioritized for industrial applications due to straightforward synthesis (84% yield under mild conditions) .

Biological Activity

Einecs 286-545-7, also known as 2-Ethylhexyl 4-methoxycinnamate (EHMC) , is a chemical compound primarily used as a UV filter in sunscreens and other cosmetic products. Its biological activity is of significant interest due to its potential endocrine-disrupting properties and implications for human health and the environment.

  • Chemical Name : 2-Ethylhexyl 4-methoxycinnamate
  • EC Number : 286-545-7
  • CAS Number : 5466-77-3
  • Molecular Formula : C13H18O3
  • Molecular Weight : 222.28 g/mol

Endocrine Disruption

EHMC has been identified as an endocrine-disrupting chemical (EDC). EDCs are substances that can interfere with hormonal functions in the body, leading to various health issues. EHMC mimics estrogen, which can potentially disrupt normal endocrine signaling pathways. Studies have shown that exposure to EHMC can influence hormone levels and reproductive functions in various organisms.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of EHMC:

Study TypeFindings
In vitro studiesEHMC exhibited estrogenic activity in human cell lines, suggesting potential hormonal interference.
In vivo studiesAnimal studies indicated altered reproductive parameters in rats exposed to EHMC, including changes in sperm quality and hormone levels.
Environmental impact assessmentsEHMC has been detected in aquatic environments, raising concerns about its bioaccumulation and effects on wildlife.

Case Studies

  • Reproductive Health : A study published in Environmental Health Perspectives reported that exposure to EHMC was associated with decreased fertility rates in male rats. The study highlighted changes in testosterone levels and sperm motility after prolonged exposure to the compound .
  • Aquatic Toxicity : Research conducted by the European Chemicals Agency (ECHA) found that EHMC poses a risk to aquatic organisms, particularly fish species, due to its estrogenic properties. This study emphasized the need for regulatory measures to limit its release into water bodies .
  • Human Exposure : A survey on cosmetic products revealed that EHMC is commonly found in sunscreens and lotions. The cumulative exposure from daily use raises concerns about its long-term effects on human health, particularly regarding skin absorption and systemic exposure .

Regulatory Status

EHMC is currently under scrutiny within the European Union's REACH regulations due to its classification as a substance of very high concern (SVHC). The ECHA has initiated assessments to determine its endocrine-disrupting potential and is considering restrictions on its use in consumer products .

Q & A

Q. What are the standard analytical techniques for characterizing the physicochemical properties of Einecs 286-545-7, and how should they be prioritized in experimental design?

Methodological Answer: Begin with spectroscopic methods (e.g., NMR, FT-IR) for structural confirmation, followed by chromatographic techniques (HPLC, GC-MS) for purity assessment. Thermal stability can be evaluated via TGA/DSC. Prioritize techniques based on the compound’s reactivity and intended application. Ensure reproducibility by documenting instrument calibration and reference standards .

Q. How can researchers design a controlled synthesis protocol for this compound to minimize batch-to-batch variability?

Methodological Answer: Define critical parameters (e.g., temperature, catalyst concentration, reaction time) using factorial design of experiments (DoE). Include negative controls and replicate reactions. Validate consistency via melting point analysis and spectroscopic cross-checks. Reference established protocols for analogous compounds and adapt them with sensitivity tests .

Q. What are the key considerations for selecting solvents and reaction conditions to stabilize this compound during experimental procedures?

Methodological Answer: Screen solvents for compatibility using polarity indices and Hansen solubility parameters. Avoid protic solvents if the compound is hydrolysis-sensitive. Pre-test stability under varying pH, light, and temperature conditions. Use inert atmospheres (e.g., N₂) for oxygen-sensitive reactions .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data for the reactivity of this compound?

Methodological Answer: Re-evaluate computational models (e.g., DFT simulations) by adjusting basis sets or solvation parameters. Validate assumptions about transition states or intermediate stability via kinetic isotope effects or isotopic labeling. Cross-reference experimental findings with peer-reviewed studies on structurally similar compounds to identify systemic biases .

Q. What statistical frameworks are most robust for analyzing dose-response relationships in toxicological studies involving this compound?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA to assess significance across replicates and Tukey’s HSD test for pairwise comparisons. Address outliers by applying Grubbs’ test or robust regression methods. Ensure transparency by reporting confidence intervals and effect sizes .

Q. How can researchers design experiments to distinguish between catalytic and stoichiometric roles of this compound in complex reaction systems?

Methodological Answer: Conduct kinetic studies by varying substrate-to-catalyst ratios and monitoring reaction rates via in situ spectroscopy (e.g., UV-Vis). Use poisoning experiments (e.g., mercury drop test) to confirm catalytic activity. Compare turnover numbers (TON) and frequencies (TOF) with control reactions lacking the compound .

Q. What strategies mitigate confounding variables in environmental fate studies of this compound?

Methodological Answer: Employ environmental chamber simulations with controlled humidity, temperature, and microbial activity. Use isotopically labeled analogs to track degradation pathways via LC-MS/MS. Validate findings against field data using multivariate regression to isolate compound-specific effects .

Methodological Guidance for Data Analysis

Q. How should researchers address low reproducibility in spectroscopic characterization of this compound?

Methodological Answer: Standardize sample preparation (e.g., drying protocols, solvent purity). Collaborate with multiple labs for inter-laboratory validation. Use principal component analysis (PCA) to identify sources of variability in raw data. Publish detailed spectral acquisition parameters (e.g., shimming, pulse sequences) to enable replication .

Q. What bioinformatics tools are suitable for integrating omics data with toxicological profiles of this compound?

Methodological Answer: Apply pathway enrichment analysis (e.g., KEGG, Reactome) to transcriptomic datasets. Use machine learning models (e.g., random forests) to correlate structural features with toxicity endpoints. Validate predictions using in vitro assays (e.g., high-content screening) and adjust models via cross-validation .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with open-data mandates when publishing studies on this compound?

Methodological Answer: Deposit raw data (spectra, chromatograms) in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to annotate datasets. Document metadata comprehensively, including instrument settings and software versions. Reference these practices in the "Methods" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.